4-Chloro-5-fluoro-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C16H10ClFN2 This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-fluoro-2,6-diaminopyrimidine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-fluoro-2,6-diphenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2,6-diphenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2,6-dimethylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
Uniqueness
4-Chloro-5-fluoro-2,6-diphenylpyrimidine is unique due to the presence of phenyl groups at positions 2 and 6 of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
CAS No. |
1246555-78-1 |
---|---|
Molecular Formula |
C16H10ClFN2 |
Molecular Weight |
284.71 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10ClFN2/c17-15-13(18)14(11-7-3-1-4-8-11)19-16(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
BCPWQGZLEOITLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.